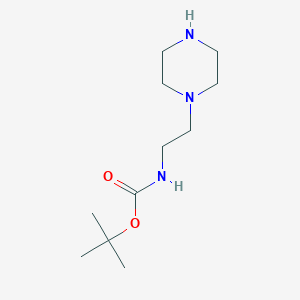

1-(2-N-Boc-aminoethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-piperazin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOIPCJBJNWHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363883 | |

| Record name | 1-(2-N-Boc-aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140447-78-5 | |

| Record name | 1-(2-N-Boc-aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-N-Boc-aminoethyl)piperazine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-N-Boc-aminoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 140447-78-5). This bifunctional molecule, featuring a Boc-protected primary amine and a piperazine ring, is a valuable building block in medicinal chemistry and drug discovery, primarily used as an intermediate in the synthesis of more complex bioactive compounds.[1] This document details its key quantitative properties, provides generalized experimental protocols for their determination, and illustrates logical workflows for these procedures.

Core Physicochemical Data

This compound is typically a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quantitative snapshot for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][2][3] |

| Molecular Weight | 229.32 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 357.2 °C at 760 mmHg | [1] |

| Density | 1.014 g/cm³ | [1] |

| Flash Point | 169.8 °C | [1] |

| Vapor Pressure | 2.78E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.471 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.4163 to 1.0739 | [1][2] |

| Polar Surface Area (PSA) | 53.6 Ų | [1][2][3] |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. As a molecule with both polar (amines) and non-polar (Boc-group, hydrocarbon backbone) regions, its solubility is variable. While specific quantitative solubility data in various solvents is not readily published, a qualitative assessment can be made based on its structure. It is expected to be soluble in many organic solvents. Its solubility in aqueous solutions is pH-dependent due to the basic nitrogen atoms in the piperazine ring.

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a general procedure for determining the solubility of a compound like this compound in various solvents to classify it based on its functional groups.[4][5]

-

Preparation : Label a series of small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Diethyl Ether).

-

Sample Addition : Place a small, consistent amount (e.g., 25 mg) of the compound into each test tube.

-

Solvent Addition : Add 0.75 mL of the respective solvent to each tube in small portions.

-

Mixing : After each addition, shake the tube vigorously for 60 seconds.

-

Observation : Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

-

Classification :

-

If soluble in water, test the pH with litmus paper to determine if it's acidic, basic, or neutral.[5]

-

If insoluble in water but soluble in 5% HCl, the compound is classified as an organic base (Class B), which is expected for this compound due to the piperazine nitrogens.[4]

-

If insoluble in water but soluble in 5% NaOH, it is classified as an acidic compound.

-

Caption: Workflow for solubility classification.

Acidity and Basicity (pKa)

The pKa values of a molecule are essential for predicting its ionization state at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions. This compound has two basic nitrogen centers in the piperazine ring. The pKa of the unprotected secondary amine is expected to be higher (more basic) than the tertiary amine. For context, the two pKa values for the parent compound, piperazine, are approximately 5.35 and 9.73.[6][7] The Boc-protecting group is electron-withdrawing and may slightly lower the basicity of the adjacent piperazine nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of amines.[8][9]

-

Sample Preparation : Prepare a solution of the compound with a precise concentration (e.g., 0.05 M) in deionized water or a suitable solvent with a known ionic strength.

-

Titration Setup : Place the solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titrant : Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant, delivered via a calibrated burette.

-

Titration : Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve. The equivalence point(s) are identified as the point(s) of maximum slope on the curve (inflection point).

References

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C11H23N3O2 | CID 1514401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. uregina.ca [uregina.ca]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

An In-depth Technical Guide to 1-(2-N-Boc-aminoethyl)piperazine (CAS: 140447-78-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-N-Boc-aminoethyl)piperazine, with the CAS number 140447-78-5, is a bifunctional organic compound that has emerged as a critical building block in contemporary medicinal chemistry.[1][2] Its structure, featuring a piperazine ring and a Boc-protected aminoethyl side chain, offers synthetic versatility, making it a valuable intermediate in the development of complex bioactive molecules.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications—particularly as a linker in Proteolysis Targeting Chimeras (PROTACs)—and relevant experimental protocols.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 140447-78-5 | [4][5] |

| Molecular Formula | C11H23N3O2 | [3][4][6] |

| Molecular Weight | 229.32 g/mol | [3][4][6] |

| Appearance | Oil liquid or solid | [] |

| Purity | ≥96% | [3][] |

| Boiling Point | 357.2 °C at 760 mmHg | [3][] |

| Density | 1.014 g/cm³ | [3][] |

| Flash Point | 169.8 °C | [3] |

| Refractive Index | 1.471 | [1] |

| pKa (Predicted) | 12.74 ± 0.46 | [3] |

| Storage | 4°C, protect from light | [5] |

Safety Information: this compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[8]

Synthesis Protocol

A common method for the synthesis of this compound involves the deprotection of a Cbz-protected precursor via catalytic hydrogenation.[6][9]

General Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate (1 equivalent) in methanol.

-

Catalyst Addition: Add 10% palladium on carbon (typically 10-20% by weight of the starting material).

-

Hydrogenation: Degas the solution and then introduce hydrogen gas (via a balloon or a hydrogenation apparatus).

-

Reaction Monitoring: The reaction is typically stirred at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to yield tert-butyl 2-(1-piperazinyl)ethylcarbamate as a yellow gum or oil. The product is often used in the next step without further purification if a high level of purity is achieved.[6][9]

Core Application: A Linker in PROTACs

This compound is widely utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][10] The piperazine moiety in the linker can enhance the solubility and rigidity of the PROTAC molecule.[11]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Synthetic Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The Boc-protecting group allows for the sequential attachment of the E3 ligase ligand and the target protein ligand.

Conclusion

This compound is a versatile and valuable chemical entity in modern drug discovery and development. Its primary application as a linker in the burgeoning field of targeted protein degradation with PROTACs highlights its significance. The information provided in this technical guide, from its fundamental properties to its synthetic applications, is intended to support researchers and scientists in leveraging this compound for the advancement of novel therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. tenovapharma.com [tenovapharma.com]

- 3. Cas 140447-78-5,this compound | lookchem [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 140447-78-5 [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-N-Boc-aminoethyl)piperazine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-N-Boc-aminoethyl)piperazine, a key building block in synthetic and medicinal chemistry. With its unique structural features—a piperazine ring for improved physicochemical properties and a Boc-protected aminoethyl side chain for controlled, sequential reactions—this compound has become instrumental in the development of novel therapeutics, including peptidomimetics and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound, with a molecular weight of 229.32 g/mol , is a bifunctional molecule prized for its versatility in chemical synthesis.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective functionalization of the secondary amine within the piperazine ring. This feature is critical for the stepwise construction of complex molecules.

Physicochemical and Computational Data

The key properties of this compound are summarized below, providing essential data for reaction planning and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][2] |

| Molecular Weight | 229.32 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-(2-piperazin-1-ylethyl)carbamate | [1] |

| CAS Number | 140447-78-5 | [1][2] |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 53.6 Ų | [1][2] |

| LogP | 0.4163 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 3 | [2] |

| Storage | 4°C, protect from light | [2] |

Synthesis and Chemical Applications

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to enhance solubility and bioavailability.[3] this compound serves as a crucial intermediate for introducing this valuable scaffold into target molecules.

A common synthesis route to obtain the title compound involves the deprotection of a precursor like benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate. This reaction, typically a hydrogenation using a palladium on carbon catalyst, is highly efficient.

| Precursor | Reagents | Solvent | Reaction Time | Yield |

| Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate | H₂, 10% Pd/C | Methanol | 2 hours | 97% |

Data sourced from ChemicalBook.[4]

The primary application of this compound is as a versatile building block in multi-step organic synthesis, particularly in two key areas of drug development:

-

Solid-Phase Peptide Synthesis (SPPS): The compound is used as a scaffold to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The piperazine ring can introduce conformational constraints or act as a backbone replacement.

-

PROTAC Development: As a bifunctional linker, it is used in the synthesis of PROTACs. These novel therapeutic agents co-opt the body's own protein disposal system to eliminate disease-causing proteins. The piperazine unit can connect the protein-of-interest (POI) ligand to the E3 ligase ligand, and its properties can be crucial for the efficacy of the final PROTAC.[3][5]

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in a key experimental workflow.

Protocol 1: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin for Solid-Phase Synthesis

This procedure describes the attachment of the this compound scaffold to a solid support, a foundational step for building peptidomimetics.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in the reaction vessel.

-

Reagent Preparation: In a separate flask, dissolve 2.0 equivalents of this compound in 10 mL of anhydrous DCM.

-

Immobilization Reaction: Drain the DCM from the swollen resin. Add the piperazine solution to the resin, followed by the addition of 4.0 equivalents of DIPEA.

-

Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add 1.0 mL of MeOH to the reaction mixture and agitate for an additional 30 minutes.

-

Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents and byproducts. The functionalized resin is now ready for the next step, which typically involves the removal of the Boc protecting group to allow for peptide chain elongation.

Visualizing Workflows and Logical Relationships

Diagrams generated using Graphviz provide clear visual representations of experimental processes and molecular assembly strategies.

Caption: Workflow for Immobilizing this compound on a Solid Support.

Caption: Modular Assembly of a PROTAC using a Piperazine-based Linker.

References

A Technical Guide to 1-(2-N-Boc-aminoethyl)piperazine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-N-Boc-aminoethyl)piperazine, a key building block in modern medicinal chemistry and drug discovery. It details the compound's structure, physicochemical properties, and its applications, with a focus on its role as a versatile linker in the synthesis of complex bioactive molecules.

Chemical Structure and Identification

This compound is a derivative of piperazine featuring an N-Boc protected aminoethyl side chain. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, masking the primary amine's reactivity. This allows for selective functionalization of the secondary amine within the piperazine ring. The IUPAC name for this compound is tert-butyl N-(2-piperazin-1-ylethyl)carbamate .[1]

Common synonyms for this chemical include:

-

tert-Butyl 2-(piperazin-1-yl)ethylcarbamate[2]

-

Boc-protected aminoethylpiperazine[2]

-

N-Boc-aminoethylpiperazine[2]

-

(2-PIPERAZIN-1-YL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification protocols, and for computational modeling in drug design.

| Property | Value | Source(s) |

| CAS Number | 140447-78-5 | [1][2][3] |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][2][4] |

| Molecular Weight | 229.32 g/mol | [1][4] |

| Appearance | White to off-white solid | [2] |

| IUPAC Name | tert-butyl N-(2-piperazin-1-ylethyl)carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)NCCN1CCNCC1 | [4] |

| InChIKey | VPOIPCJBJNWHSJ-UHFFFAOYSA-N | [1][4] |

| Purity | ≥97% | [3] |

| Polar Surface Area (PSA) | 53.6 Ų | [1][3] |

| logP | 0.41 - 1.07 | [2][3] |

| Storage Conditions | 4°C, protect from light | [3] |

Applications in Drug Discovery and Organic Synthesis

This compound is a bifunctional molecule widely utilized as an intermediate in medicinal chemistry. Its structure offers two distinct reactive sites: a nucleophilic secondary amine on the piperazine ring and a protected primary amine that can be deprotected for subsequent reactions.

Key Applications:

-

Scaffold for Complex Molecules: It serves as a foundational building block for synthesizing more elaborate molecules, particularly in the development of novel therapeutic agents.[2]

-

Linker in PROTACs: The compound is used in the preparation of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs).[] In this context, it acts as a linker connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

-

Privileged Structure: The piperazine moiety is considered a "privileged scaffold" in drug design, known for improving pharmacokinetic and pharmacodynamic properties like solubility and basicity.[6] This compound provides an accessible entry point to incorporate this valuable scaffold.

Caption: Conceptual workflow for PROTAC synthesis using the linker.

Experimental Protocols

While specific reaction conditions are substrate-dependent, the following sections outline general methodologies for the synthesis and application of this compound.

A. Conceptual Synthesis of the Compound

The compound is not naturally occurring and is produced synthetically.[2] A common approach involves the alkylation of a piperazine derivative with a Boc-protected aminoethylating agent.[2]

-

Reactants: Piperazine and a suitable Boc-protected 2-aminoethyl electrophile (e.g., N-Boc-2-chloroethylamine or N-Boc-2-aminoethyl tosylate).

-

Solvent & Base: A polar aprotic solvent like acetonitrile or DMF with a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge the acid byproduct.

-

Conditions: The reaction is typically stirred at room temperature or gently heated until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up & Purification: The crude product is isolated via an aqueous work-up and purified using silica gel column chromatography.

B. General Protocol for Use in Amide Coupling

This protocol describes the common use of the compound to form an amide bond via its secondary piperazine nitrogen.

-

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid starting material (1.0 eq) and this compound (1.1 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction Execution: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Aqueous Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtering and concentrating the organic layer under reduced pressure, purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

C. Boc-Deprotection Protocol

To expose the primary amine for further functionalization, the Boc group is removed under acidic conditions.

-

Reaction Setup: Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or methanol.

-

Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA, 10-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

-

Reaction Execution: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

-

Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting product is often an amine salt (e.g., TFA or HCl salt), which can be used directly or neutralized with a base.

Safety and Handling

-

Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1]

-

Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C, protected from light.[3]

Conclusion

This compound is a high-value chemical intermediate for researchers in organic synthesis and drug development. Its bifunctional nature, enabled by the strategic placement of a Boc protecting group, allows for sequential and controlled modifications, making it an indispensable tool for constructing complex molecular architectures, particularly as a versatile linker in the synthesis of targeted therapeutics like PROTACs.

References

- 1. This compound | C11H23N3O2 | CID 1514401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 1-(2-N-Boc-aminoethyl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-N-Boc-aminoethyl)piperazine (tert-butyl (2-(piperazin-1-yl)ethyl)carbamate), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, a representative, albeit hypothetical, solubility dataset is presented to guide formulation and process development.

Introduction

This compound is a bifunctional molecule featuring a piperazine ring and a Boc-protected aminoethyl side chain. This structure imparts a unique solubility profile, which is critical for its application in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Solubility Data

| Solvent | Chemical Class | Predicted Solubility (g/L) at 25°C |

| Methanol | Polar Protic | > 200 |

| Ethanol | Polar Protic | > 200 |

| Isopropanol | Polar Protic | 100 - 150 |

| Dichloromethane (DCM) | Halogenated | > 200 |

| Chloroform | Halogenated | > 200 |

| Acetone | Polar Aprotic | 150 - 200 |

| Ethyl Acetate | Ester | 50 - 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |

| Toluene | Aromatic Hydrocarbon | 10 - 20 |

| Heptane | Aliphatic Hydrocarbon | < 1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents.

Objective: To quantitatively determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the undissolved solid and the dissolved compound is reached.

-

-

Phase Separation:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid at the bottom of the vial.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, a common precursor to its use in further chemical reactions.

The following diagram outlines the logical steps for the experimental determination of solubility as described in the protocol above.

Spectroscopic Profile of 1-(2-N-Boc-aminoethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile building block, 1-(2-N-Boc-aminoethyl)piperazine, also known as tert-butyl (2-(piperazin-1-yl)ethyl)carbamate. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in various stages of pharmaceutical and chemical research. This document details available Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-(2-piperazin-1-ylethyl)carbamate

-

Synonyms: this compound

-

CAS Number: 140447-78-5

-

Molecular Formula: C₁₁H₂₃N₃O₂

-

Molecular Weight: 229.32 g/mol

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, the following tables summarize the expected and reported spectroscopic characteristics based on available data and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom. A Certificate of Analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥97.0% by NMR.[1]

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.44 | Singlet | 9H |

| Piperazine-H (4 positions) | ~2.40 | Triplet | 4H |

| -NH-CH₂- | ~3.20 | Quartet | 2H |

| Piperazine-H (4 positions) | ~2.65 | Triplet | 4H |

| -CH₂-N(piperazine) | ~2.48 | Triplet | 2H |

| -NH-Boc | ~5.0 (broad) | Singlet | 1H |

Note: Predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C (CH₃)₃ | ~28.5 |

| C (CH₃)₃ | ~79.0 |

| Piperazine-C | ~46.0 |

| Piperazine-C | ~54.5 |

| -NH-C H₂- | ~39.0 |

| -C H₂-N(piperazine) | ~57.0 |

| C=O | ~156.0 |

Note: Predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 | N-H | Amine/Amide stretching |

| 2975-2800 | C-H | Alkyl stretching |

| ~1690 | C=O | Carbonyl (urethane) stretching |

| ~1520 | N-H | Amine/Amide bending |

| ~1170 | C-O | Urethane C-O stretching |

| ~1250 | C-N | Amine/Amide stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M+H]⁺ is expected.

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 230.1863 |

| [M+Na]⁺ | 252.1682 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before running the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

This diagram outlines the logical flow from sample preparation through various spectroscopic analyses to the final interpretation and reporting of the structural and purity information for a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-(2-N-Boc-aminoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for 1-(2-N-Boc-aminoethyl)piperazine, a key building block in medicinal chemistry and drug development. This document details established synthetic routes, provides in-depth experimental protocols, and outlines effective purification strategies to obtain this versatile intermediate in high purity.

Introduction

This compound, also known as tert-butyl (2-(piperazin-1-yl)ethyl)carbamate, is a bifunctional molecule featuring a piperazine ring and a Boc-protected primary amine.[1] This unique structure allows for selective functionalization at the secondary amine of the piperazine moiety, while the Boc-protected amine remains shielded. This orthogonality makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceutical candidates. The ability to produce this compound through efficient and scalable methods is therefore of significant interest to the scientific community.

Synthesis Methodologies

The synthesis of this compound can be achieved through several strategic approaches. The selection of a particular method often depends on factors such as the availability of starting materials, desired scale, and overall cost-effectiveness. This guide details two primary synthetic routes: deprotection of a Cbz-protected precursor and direct alkylation of N-Boc-piperazine.

Method 1: Catalytic Hydrogenation of a Cbz-Protected Precursor

A highly efficient and high-yielding method involves the deprotection of a readily available Cbz-protected precursor, benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate. This method utilizes catalytic hydrogenation to selectively remove the Cbz (carboxybenzyl) group, leaving the Boc group intact.

Quantitative Data for Synthesis Method 1

| Parameter | Value | Reference |

| Starting Material | Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate | [2] |

| Reagents | Hydrogen gas, 10% Palladium on Carbon (Pd/C) | [2] |

| Solvent | Methanol | [2] |

| Reaction Time | 2 hours | [2] |

| Yield | 97% | [2] |

| Product Purity | High (as indicated by yield) | [2] |

Method 2: N-Alkylation of 1-Boc-Piperazine

A more direct approach involves the N-alkylation of commercially available 1-Boc-piperazine with a suitable 2-aminoethyl synthon. This method leverages the nucleophilicity of the unprotected secondary amine of the piperazine ring. A common alkylating agent for this purpose is 2-bromoethylamine hydrobromide.

Quantitative Data for Synthesis Method 2 (Representative)

| Parameter | Value | Reference |

| Starting Materials | 1-Boc-piperazine, 2-Bromoethylamine hydrobromide | General Alkylation Protocol |

| Reagents | Base (e.g., K₂CO₃, Et₃N) | General Alkylation Protocol |

| Solvent | Acetonitrile or DMF | General Alkylation Protocol |

| Reaction Time | Typically several hours to overnight | General Alkylation Protocol |

| Yield | Variable, generally moderate to good | General Alkylation Protocol |

| Product Purity | Requires purification to remove byproducts | General Alkylation Protocol |

Experimental Protocols

Protocol for Synthesis Method 1: Catalytic Hydrogenation

Materials:

-

Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate (1 equivalent)

-

10% Palladium on Carbon (Pd/C) (catalytic amount, e.g., ~20% by weight of the starting material)

-

Methanol (sufficient to dissolve the starting material)

-

Hydrogen gas supply

-

Celite®

Procedure:

-

In a suitable reaction vessel, dissolve benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate in methanol.[2]

-

Carefully add 10% palladium on carbon to the solution.

-

Degas the mixture by evacuating the vessel and backfilling with an inert gas (e.g., nitrogen or argon) several times.

-

Introduce hydrogen gas into the reaction vessel (typically via a balloon or a controlled supply) and stir the mixture vigorously at room temperature.[2]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.[2]

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]

-

Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound as a yellow gum.[2]

Protocol for Synthesis Method 2: N-Alkylation (General Procedure)

Materials:

-

1-Boc-piperazine (1 equivalent)

-

2-Bromoethylamine hydrobromide (1-1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of 1-Boc-piperazine and potassium carbonate in acetonitrile, add 2-bromoethylamine hydrobromide.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product will likely require further purification (see Purification Methods section).

Purification Methods

The choice of purification method depends on the purity of the crude product and the scale of the synthesis.

Filtration and Concentration

For reactions that yield a relatively clean product, such as the catalytic hydrogenation described in Method 1, a simple work-up involving filtration through Celite® to remove the catalyst, followed by concentration of the filtrate under vacuum, is often sufficient to obtain a product of high purity.[2]

Extraction

For the N-alkylation reaction, an extractive work-up is typically necessary. The crude residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which may then be subjected to further purification.

Column Chromatography

For the removal of unreacted starting materials and byproducts, silica gel column chromatography is a highly effective method.

Experimental Protocol for Column Chromatography:

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexanes. The basicity of the piperazine moiety may cause tailing on the silica gel; this can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Crystallization

If the purified product is obtained as an oil or an amorphous solid, crystallization can be attempted to obtain a crystalline solid, which is often easier to handle and store.

Experimental Protocol for Crystallization (General Approach):

Materials:

-

Purified this compound

-

A suitable solvent system (e.g., diethyl ether, hexanes, or a mixture of a good solvent like ethyl acetate with a poor solvent like hexanes).

Procedure:

-

Dissolve the purified product in a minimal amount of a suitable "good" solvent at room temperature or with gentle heating.

-

Slowly add a "poor" solvent (in which the product is insoluble) until the solution becomes slightly turbid.

-

If necessary, gently heat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to induce crystallization.

-

Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described in this guide.

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Caption: General purification workflow for this compound.

Conclusion

This technical guide has detailed robust and reproducible methods for the synthesis and purification of this compound. The catalytic hydrogenation of a Cbz-protected precursor stands out as a particularly high-yielding and clean method. For instances where direct alkylation is preferred, effective purification strategies, primarily column chromatography, are essential to achieve high purity. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient production of this key synthetic intermediate.

References

An In-depth Technical Guide to the Key Chemical Properties of 1-(2-N-Boc-aminoethyl)piperazine for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential chemical properties of 1-(2-N-Boc-aminoethyl)piperazine, a critical building block in modern organic synthesis and drug discovery. Its unique structure, featuring a mono-protected piperazine ring, offers selective reactivity, making it an invaluable intermediate for the construction of complex molecular architectures, including those used in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl (2-(piperazin-1-yl)ethyl)carbamate, is a bifunctional molecule that combines the structural features of a piperazine ring and a Boc-protected primary amine.[1] This strategic placement of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the different nitrogen atoms, a key advantage in multi-step synthetic routes.[2] The piperazine moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of bioactive molecules due to its ability to improve physicochemical and pharmacokinetic properties.[]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][4] |

| Molecular Weight | 229.32 g/mol | [1][4] |

| Appearance | Solid | [4] |

| LogP | 0.4163 | |

| Topological Polar Surface Area (TPSA) | 53.6 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 | |

| pKa | Not experimentally determined in literature. The pKa of the piperazine nitrogens is influenced by substituents.[5] The secondary amine on the piperazine ring is expected to be the most basic site. | |

| Solubility | No quantitative data available. Generally soluble in various organic solvents. The parent compound, piperazine, is highly soluble in water and also soluble in ethanol and methanol.[6] |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three nitrogen atoms. The Boc-protected primary amine is unreactive under basic and nucleophilic conditions, allowing for selective reactions at the secondary and tertiary amines of the piperazine ring.

N-Alkylation and N-Acylation

The secondary amine of the piperazine ring is the most nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents and for building more complex molecular frameworks.

Boc Deprotection

The Boc group can be efficiently removed under acidic conditions to liberate the primary amine.[7] This unmasking allows for subsequent functionalization at this position, such as amide bond formation or further alkylation.

Role in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The piperazine moiety in the linker can enhance the solubility and rigidity of the PROTAC molecule, which is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.[8]

Experimental Protocols

Below are representative experimental protocols for key transformations involving N-Boc-piperazine derivatives. These can be adapted for this compound.

General Protocol for N-Alkylation of the Piperazine Ring

This protocol describes the alkylation of the secondary amine on the piperazine ring.

Methodology:

-

Dissolve this compound and a suitable base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) in an appropriate solvent such as acetonitrile or DMF.

-

To this solution, add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents).

-

Stir the reaction mixture at room temperature or heat as necessary until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-alkylated derivative.[9]

General Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine.

Methodology:

-

Dissolve the N-Boc protected piperazine derivative in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent.

-

The combined organic layers are then dried and concentrated to yield the deprotected product.[10]

Logical Relationship in Synthesis

The strategic use of this compound in a multi-step synthesis is depicted in the following logical workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Boc Protecting Group on 1-(2-aminoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the tert-butoxycarbonyl (Boc) protecting group to 1-(2-aminoethyl)piperazine, a common building block in medicinal chemistry and drug development. This document details the regioselective protection, reaction conditions, and deprotection protocols, supported by quantitative data and experimental methodologies.

Introduction

1-(2-aminoethyl)piperazine possesses three nitrogen atoms with varying nucleophilicity: a primary aliphatic amine, and two secondary amines within the piperazine ring. The selective protection of these amine functionalities is crucial for the synthesis of complex molecules. The Boc group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions. This guide focuses on the synthesis and characterization of tert-butyl (2-(piperazin-1-yl)ethyl)carbamate, the product of selectively protecting the primary amine of 1-(2-aminoethyl)piperazine.

Regioselective Mono-Boc Protection

The selective protection of the primary amine over the secondary piperazine amines is the desired outcome in many synthetic routes. This regioselectivity is primarily governed by the higher nucleophilicity of the primary amine and steric hindrance around the piperazine nitrogens. However, to achieve high selectivity and avoid the formation of di- or tri-protected byproducts, careful control of reaction conditions is essential.

A key strategy to enhance regioselectivity is the protonation of one of the piperazine nitrogens. By treating 1-(2-aminoethyl)piperazine with one equivalent of a strong acid, such as hydrochloric acid, the most basic nitrogen atom (typically one of the piperazine nitrogens) is protonated, forming a salt. This protonated amine is no longer nucleophilic, thus directing the Boc protection to the free primary amine.

dot

Caption: Logical diagram illustrating the desired regioselective mono-Boc protection pathway and potential side reactions.

Experimental Protocols

Mono-Boc Protection of 1-(2-aminoethyl)piperazine

This protocol describes a common method for the selective protection of the primary amine of 1-(2-aminoethyl)piperazine.

Materials:

-

1-(2-aminoethyl)piperazine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution (optional, for enhanced regioselectivity)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(2-aminoethyl)piperazine (1.0 equiv) in methanol or THF.

-

For enhanced regioselectivity, cool the solution to 0 °C and add 1.0 equivalent of 1M HCl dropwise. Stir for 30 minutes.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equiv) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Deprotection of Boc-protected 1-(2-aminoethyl)piperazine

The Boc group is readily cleaved under acidic conditions to regenerate the free amine.

Materials:

-

tert-butyl (2-(piperazin-1-yl)ethyl)carbamate

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution or other suitable base

Procedure:

-

Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v) or 4M HCl in dioxane (3-5 equiv) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

dot

The Versatile Role of 1-(2-N-Boc-aminoethyl)piperazine: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-N-Boc-aminoethyl)piperazine is a bifunctional chemical building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a piperazine ring with a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary amine available for conjugation, makes it a highly versatile scaffold. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a focus on its pivotal role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a component in solid-phase synthesis. Detailed experimental protocols and tabulated data are provided to support its practical application in a research and development setting.

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a rigid structural element for optimal target binding. This compound leverages these advantages by offering a differentially protected diamine structure. The Boc-protected primary amine allows for its preservation while the piperazine nitrogen is functionalized. Conversely, the piperazine ring can be used as a stable core while the Boc group is removed to reveal a reactive primary amine for subsequent coupling reactions. This dual reactivity is particularly valuable in the construction of complex molecules, most notably in the rapidly advancing field of targeted protein degradation.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. While some experimental data for the title compound is limited, the properties of the parent compound (N-Boc-piperazine) and the deprotected analogue (N-(2-Aminoethyl)piperazine) are included for comparison and context.

Table 1: Physicochemical Properties

| Property | This compound | N-Boc-piperazine (for comparison) | N-(2-Aminoethyl)piperazine (for comparison) |

| CAS Number | 140447-78-5[2] | 57260-71-6 | 140-31-8 |

| Molecular Formula | C₁₁H₂₃N₃O₂[2] | C₉H₁₈N₂O₂ | C₆H₁₅N₃ |

| Molecular Weight | 229.32 g/mol [2] | 186.25 g/mol | 129.20 g/mol |

| Appearance | Solid or yellow gum/oil liquid[3][4] | White solid | Colorless to light yellow liquid[5] |

| Melting Point | Not widely reported | 43-47 °C[6] | -19 °C[5] |

| Boiling Point | 357.2 °C at 760 mmHg[] | Not widely reported | 218-222 °C[5] |

| Density | 1.014 g/cm³[] | Not widely reported | 0.985 g/mL at 25 °C[5] |

| Purity | ≥96-97%[2] | ≥97% | ≥99% |

| Solubility | Soluble in methanol, DCM[8] | Soluble in ethyl acetate, methanol, water[6] | Soluble in water[9] |

| Calculated LogP | 0.4163[2] | Not available | -1.48[5] |

| Topological Polar Surface Area (TPSA) | 53.6 Ų[2] | Not available | 41.3 Ų[9] |

Spectroscopic Data

Table 2: Key Spectroscopic Features of Related Compounds

| Compound | ¹H NMR (CDCl₃) | IR (KBr, cm⁻¹) |

| N-Boc-piperazine | δ 3.42 (t, 4H, -CH₂-N-Boc), 2.80 (t, 4H, -CH₂-NH), 1.45 (s, 9H, -C(CH₃)₃) | N-H stretching, C=O (carbamate) stretching |

| N-(2-Aminoethyl)piperazine | δ 3.79 (t, 4H), 2.66 (bs, 10H) (in DMSO-d6)[1] | 3464 (N-H stretch)[1] |

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized via the deprotection of a Cbz-protected precursor. The following protocol is a representative example.

Experimental Protocol: Synthesis via Hydrogenolysis [8]

-

Materials: Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate (precursor), 10% Palladium on carbon (Pd/C), Methanol (MeOH), Celite.

-

Procedure:

-

Dissolve benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate (e.g., 2.60 g, 7.16 mmol) in methanol (50 ml) in a suitable reaction vessel.

-

Add 10% Pd/C catalyst (500 mg) to the solution.

-

Degas the solution and then introduce hydrogen gas (e.g., via a balloon or hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 2-(1-piperazinyl)ethylcarbamate as a yellow gum.

-

-

Yield: A typical reported yield for this reaction is approximately 97%.[8]

Caption: Synthetic workflow for this compound.

Key Reactions

The primary utility of this building block stems from the selective reactivity of its two nitrogen centers.

-

Boc Deprotection: The Boc group is readily removed under acidic conditions to liberate the primary amine. This is the key step for using the molecule as a linker to be attached to a carboxylic acid-containing moiety.

-

N-Alkylation/Acylation of Piperazine: The secondary amine of the piperazine ring is nucleophilic and can be functionalized via standard N-alkylation or N-acylation reactions while the Boc group remains intact.

Experimental Protocol: General Boc-Deprotection [10][11]

-

Materials: this compound, Anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

-

Procedure (using TFA):

-

Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 20-50% TFA in DCM (v/v, 10-20 eq. of TFA) to the stirred mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting amine salt can often be used directly in the next step or neutralized by careful addition of a base (e.g., saturated aq. NaHCO₃ or DIPEA) and extracted.

-

Applications in Drug Discovery and Chemical Biology

PROTAC Linker

The most prominent application of this compound is as a linker or a precursor to a linker in the design of PROTACs.[12] PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13]

The piperazine-containing linker plays a critical role by:

-

Providing a Rigid Scaffold: The piperazine ring introduces conformational rigidity, which can reduce the entropic penalty of forming the ternary POI-PROTAC-E3 ligase complex.[13][14]

-

Enhancing Solubility: The basic nitrogen atoms of the piperazine can be protonated at physiological pH, improving the aqueous solubility and overall physicochemical properties of the often-greasy PROTAC molecule.[14][15]

-

Enabling Synthetic Strategy: The Boc-protected amine allows for a modular synthesis. The free piperazine nitrogen can be coupled to one ligand (e.g., for the E3 ligase), followed by Boc deprotection and coupling of the resulting primary amine to the second ligand (for the POI).

Caption: Role of a piperazine linker in the PROTAC mechanism.

Table 3: Representative pKa Values of Piperazine-Containing PROTAC Precursors

The protonation state of the piperazine linker is crucial for solubility. Slight modifications to the chemical environment significantly impact the pKa. The following data from a study on piperazine-containing PROTACs illustrates this effect.[14]

| Compound Structure (Simplified) | Experimental pKa | % Protonated Species at pH 7.4 (Calculated) |

| POI-CO-N(CH₂CH₂)₂NH -Alkyl | 7.61 | ~62% |

| POI-CO-N(CH₂CH₂)₂N -(CO)-Alkyl | 5.86 | ~3% |

| POI-CO-N(CH₂CH₂)₂NH -CO-VHL | 7.20 | ~39% |

Data adapted from Desantis, J. et al., RSC Adv., 2022.[14] This demonstrates how acylating the second piperazine nitrogen dramatically reduces its basicity.

Solid-Phase Synthesis

The principles of using this compound in solid-phase synthesis are analogous to those for N-Boc-piperazine.[16] It can be immobilized on a resin and used as a scaffold to build peptidomimetics or other small molecule libraries. The Boc-protected amine serves as a latent diversification point, which can be deprotected and elaborated upon once the initial synthesis attached to the piperazine ring is complete.

Experimental Protocol: General Solid-Phase Synthesis Workflow [16][17]

-

Materials: 2-Chlorotrityl chloride (2-CTC) resin, this compound, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), coupling agents (e.g., HATU), Boc-protected amino acids, cleavage cocktail (e.g., TFA/H₂O/TIPS).

-

Workflow:

-

Resin Swelling: Swell the 2-CTC resin in anhydrous DCM.

-

Immobilization: React the swollen resin with this compound and DIPEA in DCM. The secondary amine of the piperazine displaces the chloride on the resin. Wash the resin thoroughly with DCM and DMF.

-

Elaboration (Example: Peptide Coupling):

-

Couple the first Boc-protected amino acid to the now-deprotected primary amine of the ethyl group (after an initial Boc deprotection step if starting from the title compound already attached via its piperazine ring). Alternatively, and more commonly, the piperazine ring is first functionalized.

-

-

Iterative Cycles: Continue cycles of Boc-deprotection (using TFA/DCM) and coupling of subsequent building blocks.

-

Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA) to release the final product from the solid support.

-

Isolation: Precipitate the crude product in cold diethyl ether, then purify by preparative HPLC.

-

Caption: General workflow for solid-phase synthesis.

Safety and Handling

This compound and its deprotected form require careful handling in a laboratory setting.

-

Hazard Classification: The compound is classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] Protect from light. Some suppliers recommend storage at 4°C.[2]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically important building block for modern chemical synthesis. Its pre-protected, bifunctional nature allows for controlled, sequential reactions essential for constructing complex molecular architectures. Its role as a rigid and solubilizing linker in PROTACs highlights its value in addressing contemporary challenges in drug discovery, particularly in the field of targeted protein degradation. The protocols and data compiled in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical properties of this versatile compound in their research endeavors.

References

- 1. sid.ir [sid.ir]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C11H23N3O2 | CID 1514401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 5. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]

- 6. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for 1-(2-N-Boc-aminoethyl)piperazine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-N-Boc-aminoethyl)piperazine is a versatile building block in solid-phase peptide synthesis (SPPS), primarily utilized for the creation of peptidomimetics.[1][2] These synthetic analogs of natural peptides often possess enhanced therapeutic properties, including increased stability against enzymatic degradation, improved bioavailability, and greater target selectivity.[1][2] The incorporation of the 1-(2-aminoethyl)piperazine moiety can introduce conformational constraints, mimic peptide turns, and serve as a scaffold for novel pharmacophoric features, making it a valuable tool in drug discovery and development.[1][2]

Key applications for this building block include its use as a scaffold for peptidomimetics, the introduction of specific turn conformations in peptide chains, its role as a precursor in the synthesis of diketopiperazines (DKPs), and in the development of agents targeting the central nervous system (CNS).[1] The methodologies outlined in this document are based on the robust tert-butyloxycarbonyl (Boc) protection strategy for SPPS.[1]

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating this compound. These values are illustrative and can vary depending on the specific peptide sequence, scale, and instrumentation used.

| Parameter | Typical Value | Notes |

| Initial Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the resin type (e.g., 2-Chlorotrityl chloride resin). |

| Coupling Efficiency per Step | >98% | Can be monitored qualitatively using methods like the Kaiser test. |

| Overall Crude Product Yield | 50 - 70% | Highly dependent on the number of coupling cycles and the specific peptide sequence.[1] |

| Crude Product Purity (by HPLC) | 40 - 60% | Purification is typically required to isolate the target compound.[1] |

| Final Purified Product Yield | 15 - 30% | Highly dependent on the efficiency of the purification process.[1] |

Experimental Protocols

Caution: All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the piperazine building block to the solid support.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (e.g., 1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

-

Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).

-

Immobilization Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[1]

-

Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[1]

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight. The loading of the building block can be determined gravimetrically.

Protocol 2: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the iterative steps of deprotection and amino acid coupling.

Materials:

-

Immobilized 1-(2-aminoethyl)piperazine resin

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU/HOBt or HATU)

-

Chloranil test reagents

Procedure:

-

Boc Deprotection:

-

Swell the resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM (10 mL per gram of resin) for 5 minutes with agitation.[3]

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[3]

-

Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

-

-

Neutralization:

-

Amino Acid Coupling:

-